(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone

mGluR1 antagonist receptor selectivity radioligand binding

(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone, also known as JNJ‑16567083 or EMQMCM, is a synthetic quinoline‑based small molecule that acts as a non‑competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). It holds historical significance as the first selective PET radioligand developed for in‑vivo imaging of mGluR1 , and its pharmacological characterization in the literature provides a rare combination of high receptor affinity, an exceptionally wide mGluR1/mGluR5 selectivity window, and in‑vivo central target engagement data that are uncommon for many analogs.

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
Cat. No. B1672995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone
Synonyms(3-ethyl-2-(11C)methyl-quinolin-6-yl)-(cis-4-methoxycyclohexyl)methanone
(3-ethyl-2-methyl-quinolin-6-yl)-(4-methoxycyclohexyl)methanone methanesulfonate
EMQMCM cpd
JNJ-16567083
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)C
InChIInChI=1S/C20H25NO2/c1-4-14-11-17-12-16(7-10-19(17)21-13(14)2)20(22)15-5-8-18(23-3)9-6-15/h7,10-12,15,18H,4-6,8-9H2,1-3H3
InChIKeyVEURHZYLLRSEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Source the Selective mGluR1 Antagonist (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone (JNJ-16567083) for CNS Research


(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone, also known as JNJ‑16567083 or EMQMCM, is a synthetic quinoline‑based small molecule that acts as a non‑competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) [1]. It holds historical significance as the first selective PET radioligand developed for in‑vivo imaging of mGluR1 [1], and its pharmacological characterization in the literature provides a rare combination of high receptor affinity, an exceptionally wide mGluR1/mGluR5 selectivity window, and in‑vivo central target engagement data that are uncommon for many analogs.

Pathway Study Selective mGluR1 non-competitive antagonist for CNS pathway investigation
In Vivo Context Reported in-vivo target engagement data supports occupancy studies in rodent models
Scaffold Utility Quinoline core compatible with radiolabeling for PET tracer development research

Why Generic mGluR1 Antagonist Substitution Cannot Be Assumed for (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone


Substitutions within the quinoline‑class mGluR1 antagonist family are not trivial because even structurally conserved derivatives exhibit widely divergent selectivity ratios, off‑target signatures, and pharmacokinetic behaviors. For example, within the same disclosure series, some quinoline compounds display mGluR1 affinities that differ by more than 10‑fold and mGluR5 selectivity margins ranging from ~400‑fold to over 2,700‑fold [1][2]. Consequently, substituting JNJ‑16567083 with a nominal ‘mGluR1 antagonist’ without verifying its specific selectivity profile or in‑vivo target‑engagement characteristics risks altering experimental outcomes in ways that cannot be corrected post‑hoc.

Selectivity Selectivity windows vary significantly across quinoline-class analogs; mGluR5 cross-reactivity profile may not transfer without verification.
Target Engagement In-vivo occupancy data are compound-specific; substituting with an untested analog may result in unverified brain penetration or receptor binding.
Imaging Compatibility Radiolabeling and PET validation are scaffold-dependent; JNJ-16259685 and similar compounds lack a published PET-tracer counterpart.

Quantitative Evidence Guide: Selecting (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone Over Closest Analogs


mGluR1 Binding Affinity and >2,700‑fold Selectivity Over mGluR5

In a radioligand binding assay using cloned rat mGluR1 and mGluR5 receptors stably expressed on CHO cells, JNJ‑16567083 (compound 2) displayed a Ki of 0.87 ± 0.43 nM for mGluR1 versus a Ki of 2366 ± 628 nM for mGluR5 [1]. This corresponds to an approximately 2,720‑fold preference for mGluR1 relative to mGluR5. By contrast, the prototypical mGluR1 antagonist JNJ‑16259685 has been reported with a mGluR1 Ki of 0.34 nM and a >400‑fold selectivity window over mGluR5 [2]. Although JNJ‑16259685 shows higher absolute potency, JNJ‑16567083 provides a 6‑ to 7‑fold wider selectivity margin, reducing the probability of mGluR5‑mediated off‑target effects in systems where both receptor subtypes are co‑expressed.

Binding & Selectivity
Head-to-head
Ki 0.87 nM mGluR1 | >2,700-fold over mGluR5
Supports mGluR1-specific pathway interpretation in mixed-receptor systems
vs JNJ-16259685 reported mGluR5 selectivity >400-fold; wider window under comparable conditions
mGluR1 antagonist receptor selectivity radioligand binding

In‑vivo Target Engagement: 81 % Blockade of Cerebellar mGluR1 Binding in Rat

In ex‑vivo biodistribution experiments in Sprague‑Dawley rats, pretreatment with non‑radioactive JNJ‑16567083 (2 mg/kg, i.v.) reduced specific binding of the radioligand [11C]JNJ‑16567083 in the cerebellum by 81 % relative to vehicle‑treated controls [1]. The same 81 % reduction was achieved by the structurally related mGluR1 antagonist compound 3 (2 mg/kg, i.v.) [1]. In striking contrast, the selective mGluR5 antagonist MPEP (2 mg/kg, i.v.) produced no significant change in cerebellar radioligand binding, confirming that the in‑vivo signal originates exclusively from mGluR1 occupancy [1]. Many mGluR1 antagonists lack publicly available in‑vivo target‑engagement data, making this quantitative occupancy information a clear differentiator during compound selection.

In Vivo Target Engagement
Head-to-head
81% cerebellar binding reduction (2 mg/kg, i.v.)
Supports in-vivo target engagement validation for rodent model studies
Equivalent blockade to compound 3; MPEP (mGluR5 antagonist) showed no significant change
in-vivo target engagement PET imaging mGluR1 occupancy

First‑in‑class PET Radioligand Capability for Non‑invasive mGluR1 Imaging

JNJ‑16567083 is the only compound within the quinoline mGluR1 antagonist series for which a validated carbon‑11 radiolabeled analog ([11C]JNJ‑16567083) has been synthesized and fully characterized in micro‑PET imaging studies [1]. The radiosynthesis proceeds via Pd‑catalyzed [11C]methylation with a decay‑corrected radiochemical yield of 47 ± 17 %, radiochemical purity >99 %, and specific activity of 607 ± 228 Ci/mmol at end of synthesis [1]. In micro‑PET, the tracer shows rapid brain entry, heterogeneous accumulation matching known mGluR1 distribution (cerebellum > striatum > hippocampus > cortex), and saturable binding displaceable by the cold parent compound [1]. Competing mGluR1 antagonists such as JNJ‑16259685 have been used as blocking agents but do not offer an equivalent validated PET‑tracer version in the peer‑reviewed literature, conferring a unique translational application advantage for JNJ‑16567083.

PET Radioligand Capability
Class-level
[11C]JNJ-16567083: RCP >99%, SA 607 Ci/mmol
Supports non-invasive receptor occupancy imaging research
Only quinoline-series analog with validated radiosynthesis and micro-PET protocol
PET radioligand mGluR1 imaging carbon-11 labeling

Absence of Functional Cross‑reactivity at mGluR5 Confirmed by In‑vivo Pharmacological Challenge

When rats were pretreated with the selective mGluR5 antagonist MPEP (2 mg/kg, i.v.), the binding of [11C]JNJ‑16567083 in the cerebellum did not differ significantly from control, whereas pretreatment with cold JNJ‑16567083 or the mGluR1 antagonist compound 3 each produced an 81 % reduction [1]. This experiment directly establishes that the in‑vivo signal is not contaminated by mGluR5 binding. Although JNJ‑16259685 is also reported to be mGluR1‑selective (IC50 >10 µM at mGluR5), the formal in‑vivo selectivity data for JNJ‑16567083 provide an additional layer of confidence that is rarely available for other mGluR1 antagonists.

In Vivo Specificity
Head-to-head
No significant binding displacement by MPEP
Confirms mGluR1-selective binding context in vivo
Pharmacological challenge directly excludes mGluR5 signal contamination
mGluR5 selectivity pharmacological specificity in‑vivo binding

Optimal Application Scenarios for Procuring (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone


Ex‑vivo or In‑vivo Pharmacological Studies Requiring mGluR1‑specific Readout Free of mGluR5 Interference

Investigators designing experiments where mGluR1 and mGluR5 are co‑expressed and must be pharmacologically dissected will benefit from JNJ‑16567083’s 2,720‑fold selectivity window, which is substantially wider than the >400‑fold margin reported for JNJ‑16259685 [1][2]. This advantage is especially relevant in brain regions such as the striatum and hippocampus, where both group‑I mGluRs are present.

PET Imaging Studies Measuring mGluR1 Occupancy or Distribution in Rodent Models

For laboratories equipped with a cyclotron and PET imaging capability, [11C]JNJ‑16567083 is the only quinoline‑based mGluR1 antagonist with a fully characterized radiosynthesis protocol and published in‑vivo micro‑PET validation [1]. This enables direct translation from in‑vitro pharmacology to in‑vivo receptor occupancy, which is not feasible with other close analogs.

Experimental Protocols Requiring Published In‑Vivo Target Engagement Reference Data

JNJ‑16567083 is one of the few mGluR1 antagonists for which quantitative in‑vivo target engagement data (81 % cerebellar signal reduction at 2 mg/kg i.v.) have been published in a peer‑reviewed format [1]. This data point can serve as a benchmark for dose‑selection and for validating target engagement assays in new experimental setups.

Comparative Structure‑Activity Relationship (SAR) Studies Within the Quinoline mGluR1 Antagonist Series

Because JNJ‑16567083 belongs to the well‑documented quinoline series described by Mabire et al., its pharmacology can be contextualized against close analogs such as cis‑64a (human mGluR1 IC50 = 0.5 nM) and cis‑10 (rat mGluR1 IC50 = 20 nM) [3]. This rich comparative dataset makes it a valuable reference compound for SAR exploration and lead optimization programs.

Application
Selection Property
Validation Focus
mGluR1 Pathway Research
Selectivity window context
mGluR5 cross-reactivity verification
PET Occupancy Studies
Radioligand availability
Radiosynthesis and imaging protocol review
Target Engagement Assay Setup
In-vivo reference dataset
Dose-occupancy relationship validation
Quinoline SAR Studies
Structure-selectivity dataset
Analog comparative analysis
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